molecular formula C18H22FNO4S2 B2487550 4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2309605-96-5

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2487550
CAS No.: 2309605-96-5
M. Wt: 399.5
InChI Key: RZEAPFBMQQFDHF-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S2 and its molecular weight is 399.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in the synthesis of a variety of compounds with potential bioactivity. For instance, derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms (Gul et al., 2016).

Fluorometric Sensing for Metal Ions

A pyrazoline derivative of benzenesulfonamide was used as a non-toxic fluorometric “turn-off” sensor for metal ions, particularly mercury (Hg²⁺). This compound demonstrated high selectivity and sensitivity in the fluorometric detection of Hg²⁺ without interference from other metal ions, suggesting its utility in environmental monitoring (Bozkurt & Gul, 2018).

Antidiabetic Agents

Fluorinated pyrazoles and benzenesulfonamides, including derivatives similar to the compound , have been prepared as potential hypoglycemic agents. These compounds exhibited significant antidiabetic activity and favorable drug-like profiles, suggesting potential in drug discovery for diabetes treatment (Faidallah et al., 2016).

Cyclooxygenase-2 Inhibition

Research into benzenesulfonamide derivatives also includes the synthesis of compounds with cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have potential therapeutic applications in the treatment of inflammation and pain (Pal et al., 2003).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the therapeutic properties of thiophene derivatives , this compound could potentially have medicinal applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEAPFBMQQFDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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